molecular formula C17H20N2O4S B2821957 3-(1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1798513-35-5

3-(1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2821957
CAS No.: 1798513-35-5
M. Wt: 348.42
InChI Key: NLJBWOLAAGWWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains a pyrrolidine ring and a thiazolidine-dione group. Pyrrolidine is a five-membered ring with one nitrogen atom . Thiazolidine-dione is a five-membered ring containing sulfur and two carbonyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring and the thiazolidine-dione group would likely play significant roles in its three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. Pyrrolidine derivatives are known to participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could affect its solubility and stability .

Scientific Research Applications

Synthesis and Biological Activity

A series of compounds, including derivatives similar to 3-(1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione, have been synthesized to explore their biological activities. For instance, substituted pyridines and purines containing 2,4-thiazolidinedione were evaluated for their potential in influencing triglyceride accumulation in vitro and demonstrating hypoglycemic and hypolipidemic activity in vivo. Such compounds highlight the versatility of thiazolidinedione derivatives in the development of pharmacologically active agents with potential applications in treating metabolic disorders (Bok Young Kim et al., 2004).

Antimicrobial Evaluation

Compounds featuring the thiazolidine-2,4-dione moiety, similar to the core structure of the compound , have been synthesized and assessed for their antimicrobial efficacy. These studies are crucial for identifying new chemotherapeutic agents capable of combating microbial resistance. For example, thiazolidine-2,4-dione derivatives have been synthesized and tested for their antibacterial and antifungal activities, with some demonstrating significant efficacy against specific strains, underscoring their potential as leads in antimicrobial drug discovery (Rakia Abd Alhameed et al., 2019).

Molecular Design and Hypoglycemic Activity

The design and synthesis of imidazopyridine thiazolidine-2,4-diones from corresponding pyridines have been carried out to explore their hypoglycemic activity. These efforts aim at developing new therapeutic agents for diabetes management by leveraging the biological activities associated with thiazolidinedione. The structural modifications and resultant biological evaluations contribute to understanding the structure-activity relationships necessary for optimizing therapeutic outcomes (M. Oguchi et al., 2000).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s used .

Future Directions

The future research directions would depend on the current state of knowledge about this compound. If it’s a new compound, studies could focus on understanding its properties, potential uses, and safety profile .

Properties

IUPAC Name

3-[1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-23-14-5-2-12(3-6-14)4-7-15(20)18-9-8-13(10-18)19-16(21)11-24-17(19)22/h2-3,5-6,13H,4,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJBWOLAAGWWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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